左卡巴斯汀盐酸盐

描述

左卡巴斯汀盐酸盐是一种选择性第二代组胺 H1 受体拮抗剂。 它于 1979 年在杨森制药公司被发现,主要用于治疗过敏性结膜炎和过敏性鼻炎 。这种化合物以其强大的抗组胺特性而闻名,有助于缓解与过敏反应相关的症状。

科学研究应用

左卡巴斯汀盐酸盐有几个科学研究应用:

化学: 用作研究组胺受体相互作用的模型化合物。

生物学: 有助于理解组胺在过敏反应中的作用。

医学: 广泛用于治疗过敏性结膜炎和鼻炎。

作用机制

左卡巴斯汀盐酸盐通过与效应细胞上的 H1 受体位点竞争组胺起作用。 这阻止了组胺结合和发挥其作用,从而缓解过敏症状 。 此外,左卡巴斯汀与神经降压素 2 受体结合并充当神经降压素激动剂,这可以诱导一定程度的镇痛作用 。

生化分析

Biochemical Properties

Levocabastine hydrochloride is a potent, selective histamine H1-receptor antagonist . It exerts inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils . It also binds to the G protein-coupled neurotensin receptor 2 (NTR2), but not NTR1 .

Cellular Effects

Levocabastine hydrochloride can inhibit both histamine and antigens induced conjunctivitis . It can also reduce symptoms of allergic rhinitis by preventing an increase in vascular permeability of nasal mucosa .

Molecular Mechanism

Levocabastine hydrochloride works by competing with histamine for H1-receptor sites on effector cells . It thereby prevents, but does not reverse, responses mediated by histamine alone . Levocabastine hydrochloride does not block histamine release but, rather, prevents histamine binding and activity .

Temporal Effects in Laboratory Settings

Levocabastine hydrochloride has been shown to have a prompt onset of antiallergic activity after application . The incidence of adverse effects associated with levocabastine therapy is low and is similar to that observed with placebo and sodium cromoglycate .

Metabolic Pathways

The hepatic metabolism of levocabastine is of relatively minor significance . In humans, 65 to 70% of absorbed levocabastine is excreted in the urine as unchanged drug, 10 to 20% appears in the faeces unchanged, and the remainder is recovered in the urine as the acylglucuronide metabolite .

Transport and Distribution

Specific information on the transport and distribution of Levocabastine hydrochloride within cells and tissues was not found in the available literature. It is known that it is used as a nasal spray for allergic rhinitis and as an ophthalmic for the temporary relief of the signs and symptoms of seasonal allergic conjunctivitis .

Subcellular Localization

The specific subcellular localization of Levocabastine hydrochloride is not mentioned in the available literature. Given its role as a histamine H1-receptor antagonist, it is likely to interact with these receptors located on the cell surface .

准备方法

左卡巴斯汀盐酸盐的合成涉及几个步骤以实现高纯度和产率。 一种实用且可持续的合成方法包括在没有手性拆分的情况下制备光学活性关键中间体,以及有效的脱甲硅烷基化过程 。 开发的工业生产方法提供了纯度大于 99.5% 的左卡巴斯汀盐酸盐,总产率为 14.2% 。

化学反应分析

左卡巴斯汀盐酸盐经历各种化学反应,包括:

取代反应: 常用试剂包括卤化剂和亲核试剂。

氧化和还原反应: 这些反应不太常见,但可用于修饰化合物的官能团。

水解: 这种反应可在酸性或碱性条件下发生,导致化合物分解成其组成部分。

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。

相似化合物的比较

左卡巴斯汀盐酸盐与其他组胺 H1 受体拮抗剂相比,例如:

西替利嗪: 另一种用于类似适应症的第二代抗组胺药,但药代动力学特性不同。

氯雷他定: 以其持久作用和最小镇静作用而闻名。

非索非那定: 一种具有不同化学结构的非镇静性抗组胺药。

属性

CAS 编号 |

79547-78-7 |

|---|---|

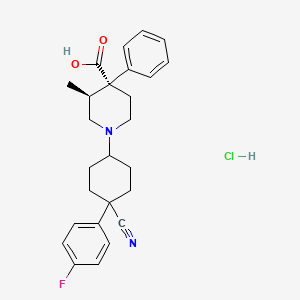

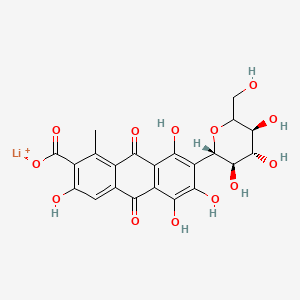

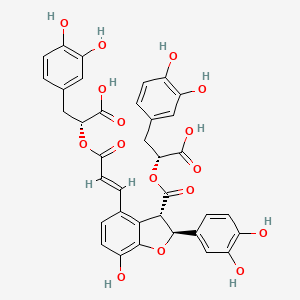

分子式 |

C26H30ClFN2O2 |

分子量 |

457.0 g/mol |

IUPAC 名称 |

(4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19?,23?,25?,26-;/m0./s1 |

InChI 键 |

OICFWWJHIMKBCD-NGMXLJDTSA-N |

SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |

手性 SMILES |

CC1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |

规范 SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

79547-78-7 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

79516-68-0 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid Bilina lévophta levocabastine levocabastine hydrochloride levophta livocab livostin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)

![[(E)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpent-2-enyl] 3-methylbutanoate](/img/new.no-structure.jpg)